molecular formula C21H24ClN3O5S2 B2551970 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905680-64-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2551970
CAS No.: 905680-64-0
M. Wt: 498.01
InChI Key: KKCNEYWUAHSTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a bis(2-methoxyethyl)sulfamoyl group and a 5-chloro-4-methyl-1,3-benzothiazol-2-yl substituent. This compound belongs to a class of sulfonamide derivatives, which are often explored for their biological activities, including antimicrobial, antifungal, and plant growth modulation properties .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S2/c1-14-17(22)8-9-18-19(14)23-21(31-18)24-20(26)15-4-6-16(7-5-15)32(27,28)25(10-12-29-2)11-13-30-3/h4-9H,10-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCNEYWUAHSTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound features a complex structure that includes a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the sulfamoyl group is particularly noteworthy as it often contributes to the compound's interaction with biological targets.

Antitumor Activity

Recent research has indicated that compounds similar to This compound exhibit significant antitumor properties. In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) and breast cancer cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D MTS
Compound 6HCC8275.13 ± 0.972D MTS
Compound 8NCI-H3586.48 ± 0.112D MTS

The compounds demonstrate varying levels of cytotoxicity against normal lung fibroblasts (MRC-5), indicating a need for further optimization to enhance selectivity towards tumor cells while minimizing toxicity to healthy cells .

Antimicrobial Activity

In addition to antitumor effects, several benzothiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The proposed mechanisms by which This compound exerts its biological effects include:

  • DNA Intercalation : Some studies indicate that similar compounds can bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A study investigated the antitumor efficacy of a related compound in murine models of lung cancer. The results indicated a significant reduction in tumor volume when treated with the compound compared to control groups. Histopathological analysis revealed decreased cellular proliferation markers and increased apoptosis .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another study assessed the antimicrobial potential of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting potential for use in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with modifications in the sulfamoyl group, benzothiazole ring, or benzamide substituents. Key differences in physical properties, biological activity, and structural features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Sulfamoyl Substituent Benzothiazole/Benzamide Substituents Key Properties/Activities Source
Target Compound bis(2-methoxyethyl) 5-chloro-4-methyl-1,3-benzothiazol-2-yl 119.09% plant growth modulation (p<0.05)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 325987-71-1) bis(2-chloroethyl) 4-ethoxy-1,3-benzothiazol-2-yl Higher lipophilicity (Cl substituents)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 497073-61-7) bis(2-methylpropyl) 4-ethoxy-1,3-benzothiazol-2-yl Increased steric bulk (isobutyl groups)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (S-03) None 4-methylphenyl-thiazole + phenoxybenzamide 129.23% plant growth modulation (p<0.05)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) benzyl(methyl) 1,3,4-oxadiazole + 4-methoxyphenyl Antifungal activity against C. albicans

Key Observations:

Sulfamoyl Group Modifications: The bis(2-methoxyethyl) group in the target compound likely improves aqueous solubility compared to the more lipophilic bis(2-chloroethyl) analog .

Benzothiazole/Benzamide Substituents :

  • The 5-chloro-4-methyl substitution on the benzothiazole ring may enhance electron-withdrawing effects, influencing reactivity and target interactions.
  • 4-Ethoxy analogs (e.g., CAS: 325987-71-1) prioritize metabolic stability through ether linkages .

Biological Activity :

  • The target compound exhibits 119.09% plant growth modulation in screening assays, outperformed by S-03 (129.23%) but with distinct selectivity due to its benzothiazole core .
  • LMM5 and LMM11 , though structurally divergent (1,3,4-oxadiazole vs. benzothiazole), highlight the importance of sulfamoyl groups in antifungal activity .

Table 2: Thermal and Spectroscopic Data of Selected Analogs (from )

Compound ID Melting Point (°C) [α]D (Optical Rotation) Notable Spectral Features
5f 236–237 +10.6° 1H-NMR: δ 8.15 (d, 2H, Ar-H), δ 3.82 (s, 3H, OCH3)
5i 256–258 +11.3° 13C-NMR: δ 167.2 (C=O), δ 138.5 (Cl-substituted C)
51 266–268 N/A IR: 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide?

  • Methodological Answer :

  • Use ultrasonication in polar aprotic solvents (e.g., dichloromethane) with catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency, as demonstrated in analogous sulfonamide-thiazole coupling reactions .
  • Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) to isolate stereoisomers. Monitor reaction progress using TLC and HPLC-MS for real-time purity assessment.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Employ 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (COSY, HSQC) to resolve the sulfamoyl and benzothiazole moieties. 19F^{19} \text{F}-NMR may detect halogenated impurities if present.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Optimize crystal growth via vapor diffusion with ethanol/water mixtures, as validated in orthorhombic systems (space group P212121P2_12_12_1) for structurally similar benzamides .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) using microplate readers for high-throughput analysis. Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves (IC50_{50}/EC50_{50}) .
  • Use MTT or resazurin assays for cytotoxicity profiling against human cell lines (e.g., HEK293, HeLa) to establish therapeutic indices .

Advanced Research Questions

Q. What computational approaches are effective in predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target binding .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100+ ns trajectories .
  • Predict ADMET properties via SwissADME or pkCSM, focusing on logP, BBB permeability, and CYP450 inhibition .

Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?

  • Methodological Answer :

  • Conduct metabolite profiling (LC-HRMS) to identify active/inactive derivatives in vivo. Compare plasma/tissue concentrations with in vitro IC50_{50} values to assess bioavailability .
  • Use knockout models or siRNA silencing to confirm target engagement in vivo. For example, if in vitro data suggests kinase inhibition but in vivo results are negative, validate target expression in disease models via qPCR/Western blot .

Q. What strategies enhance structure-activity relationship (SAR) studies for the benzothiazole moiety?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., -Cl → -CF3_3, methyl → ethyl) at the 4-methyl-5-chloro position. Test against panels of related enzymes (e.g., tyrosine kinases, cytochrome P450s) to map steric/electronic effects .
  • Apply Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (Hammett σ, π parameters) with bioactivity .

Q. How can researchers address crystallization challenges for X-ray diffraction studies?

  • Methodological Answer :

  • Optimize solvent systems using high-throughput crystallization screens (e.g., Hampton Research Crystal Screen™). For hygroscopic compounds, employ oil-mediated techniques (e.g., paraffin oil) .
  • Resolve twinning or disorder issues via SHELXD (dual-space algorithm) and refine with anisotropic displacement parameters. Validate hydrogen bonding networks using Olex2 or Mercury .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.